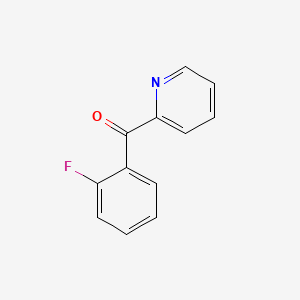

2-(2-Fluorobenzoyl)pyridine

Beschreibung

Contextualization within Modern Organic and Inorganic Synthesis

In the landscape of modern chemical synthesis, 2-(2-Fluorobenzoyl)pyridine and its precursors serve as versatile intermediates. The parent compound belongs to the broader class of pyridine (B92270) derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds. mdpi.comnih.gov The synthesis of this and related structures often utilizes 2-fluorobenzoyl chloride, a reactive acyl halide that can be paired with various nucleophiles. lookchem.comprepchem.com

In organic synthesis, the this compound framework is a key component in the construction of more complex fused heterocyclic systems. For example, derivatives formed through the acylation of pyran-2-one with 2-fluorobenzoyl chloride are intermediates in the synthesis of chromeno[3,2-c]pyridines. mdpi.com Similarly, the related compound 2-(2-fluorobenzoyl)malononitrile is a starting material for the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde through reduction reactions. google.com These transformations highlight the utility of the fluorobenzoyl pyridine motif in generating diverse molecular architectures.

From an inorganic perspective, the pyridine nitrogen atom possesses a lone pair of electrons, making it an effective Lewis base and a ligand for transition metals. wikipedia.orgjscimedcentral.com Pyridine and its derivatives are fundamental in coordination chemistry, forming stable complexes with a wide range of metal ions. jscimedcentral.comgoogle.com The electronic properties of the pyridine ring can be tuned by substituents, and the presence of the fluorobenzoyl group in this compound influences its coordination behavior. This makes it and its analogues potential candidates for the development of new catalysts, functional materials, and metal-containing therapeutic agents. jscimedcentral.comgoogle.comrsc.org

Overview of Structural Motifs and Potential Reactivity Profiles of this compound

The chemical behavior of this compound is dictated by the interplay of its three primary structural components: the pyridine ring, the carbonyl group, and the 2-fluorophenyl ring. chemeo.com

Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic (pKa of pyridinium (B92312) ion is 5.23) and can be protonated in acidic conditions. wikipedia.org It is also the primary site for coordination to metal centers. jscimedcentral.com The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609).

Carbonyl Group: The ketone linkage is a key reactive site. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This allows for a variety of transformations, such as reduction to an alcohol or conversion to an imine.

2-Fluorophenyl Ring: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This influences the electron density of the attached phenyl ring and can affect the reactivity of the entire molecule. For instance, the fluorine atom can enhance a compound's ability to form strong interactions, such as hydrogen bonds, with biological molecules like enzymes or receptors.

The combination of these motifs results in a molecule with multiple potential reaction pathways. A related compound, 2-(4-Fluorobenzoyl)pyridin-3-amine, demonstrates several reactive centers including the amino group, the carbonyl group, and the pyridine nitrogen, which can engage in nucleophilic reactions, addition reactions, and coordination chemistry, respectively. vulcanchem.com By analogy, this compound offers similar, albeit not identical, sites for chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 6238-65-9 | chemeo.com |

| Molecular Formula | C₁₂H₈FNO | chemeo.com |

| Molecular Weight | 201.20 g/mol | chemeo.com |

| IUPAC Name | (2-Fluorophenyl)(pyridin-2-yl)methanone | chemeo.com |

| Synonyms | Ketone, o-fluorophenyl 2-pyridyl | chemeo.com |

Scope and Research Objectives Pertaining to this compound

Research involving this compound and its analogues is driven by several key objectives, primarily centered on its utility as a synthetic building block for novel compounds with specific functions.

A major focus is in the field of medicinal chemistry. Scientists often use this scaffold to design and synthesize new derivatives for biological screening. mdpi.comnih.gov The fluorobenzoyl group is a common feature in pharmacologically active molecules, and its inclusion can enhance binding affinity to biological targets like enzymes and receptors. ontosight.ai For example, derivatives of fluorophenyl-imidazo[1,2-a]pyridine have been investigated as potent inhibitors of specific kinases. nih.gov Similarly, structural analogues have been studied for their potential to target proteins in pathogenic fungi. frontiersin.org

Another significant research direction is the development of new synthetic methodologies. The compound serves as a model substrate for exploring novel reactions and for constructing complex heterocyclic systems. mdpi.comgoogle.com For instance, research has demonstrated the synthesis of O-(4′-fluorobenzoyloxy)pyridine analogues through simple nucleophilic substitution reactions, which were then evaluated for their anti-proliferative activity. researchgate.net

Furthermore, the coordination chemistry of this compound and related ligands is an area of active investigation. The goal is to create new metal-organic frameworks (MOFs) or transition metal complexes with tailored electronic, magnetic, or catalytic properties. fluorochem.co.ukambeed.com The interplay between the metal center and the electronic characteristics of the fluorinated ligand can lead to materials with unique and useful functions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJUUEIQHLXBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211435 | |

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-65-9 | |

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Fluorobenzoyl Pyridine

Established Synthetic Pathways to 2-(2-Fluorobenzoyl)pyridine

The synthesis of this compound can be achieved through a variety of chemical transformations. These methods range from classical organometallic reactions to more modern, catalytic approaches, each with its own set of advantages and limitations.

Classical Approaches and Reagent Systems

Traditional methods for the formation of the ketone linkage in this compound often rely on the reaction of an organometallic reagent derived from pyridine (B92270) with a 2-fluorobenzoyl electrophile. One common strategy involves the deprotonation of a pyridine derivative to generate a nucleophilic species that can then attack a suitable 2-fluorobenzoyl derivative.

Another classical approach involves the reaction of a Grignard reagent, prepared from a halopyridine, with 2-fluorobenzoyl chloride. However, the generation and subsequent reaction of pyridyl Grignard reagents can be challenging.

A different classical route involves the reaction of 2-fluorobenzoyl chloride with sodium saccharin (B28170) to produce 2-(2-fluorobenzoyl)saccharin. prepchem.com While this method is straightforward, it introduces an additional synthetic step to arrive at the target molecule.

Modern Catalytic and Green Chemistry Routes

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign methods for the synthesis of pyridine derivatives. These modern approaches often utilize transition-metal catalysis to facilitate the key bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, have emerged as powerful tools for the synthesis of biaryl ketones. ljmu.ac.uknih.gov For example, a one-pot Negishi cross-coupling/intramolecular SNAr reaction sequence has been developed for the synthesis of benzofuropyridines, which involves intermediates structurally related to this compound. ljmu.ac.uknih.gov This methodology highlights the potential of palladium catalysis in constructing the core structure.

Furthermore, nickel-catalyzed C-H activation has shown promise for the direct functionalization of pyridine rings. nih.gov This approach avoids the pre-functionalization of the pyridine starting material, leading to a more atom-economical process. acs.org

Green chemistry principles are also being increasingly applied to the synthesis of pyridine derivatives. nih.govrsc.orgrsc.org These methods focus on minimizing waste, using less hazardous reagents, and improving energy efficiency. acs.org For instance, microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in the preparation of various pyridine compounds. nih.govmdpi.com Solvent-free reaction conditions, catalyzed by solid-supported reagents, are also being explored to reduce the environmental impact of these syntheses. researchgate.netorgchemres.org

Functional Group Interconversions and Precursor Strategies

The synthesis of this compound can also be approached through the strategic manipulation of functional groups on pre-existing pyridine or benzoyl precursors. ub.edusolubilityofthings.comvanderbilt.eduajrconline.org This concept, known as functional group interconversion (FGI), is a cornerstone of modern organic synthesis.

A key precursor strategy involves the oxidation of the corresponding secondary alcohol, phenyl(pyridin-2-yl)methanol. A patent describes a one-step oxidation method using dry air or oxygen as the oxidant and an ionic hydride as a catalyst to produce 2-benzoylpyridine (B47108) with high yield. google.com This approach could potentially be adapted for the synthesis of the fluorinated analogue. Other common oxidizing agents for converting secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC) and reagents used in Swern or Dess-Martin periodinane oxidations. rsc.orgsolubilityofthings.com

Conversely, the starting materials for the synthesis of this compound can be prepared through various functional group transformations. For example, 2-fluorobenzoyl chloride, a common precursor, is typically synthesized from 2-fluorobenzoic acid. Similarly, functionalized pyridines can be prepared through nucleophilic aromatic substitution reactions on halopyridines or through the ring synthesis of the pyridine core itself. beilstein-journals.orgresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Maximizing the yield and purity of this compound is crucial for its practical application. The optimization of reaction conditions plays a pivotal role in achieving this goal. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst loading, and the nature of the base or other additives.

In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for achieving high catalytic activity and selectivity. ljmu.ac.uk For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like XPhos has been shown to be effective in promoting challenging coupling reactions. ljmu.ac.uknih.gov The optimization of the base and reaction temperature is also essential for driving the reaction to completion and minimizing side products. ljmu.ac.uk

For classical reactions, such as those involving organometallic reagents, careful control of temperature is often necessary to prevent side reactions and decomposition of the reactive intermediates. rsc.org The choice of solvent can also significantly influence the reactivity and solubility of the reagents.

The table below summarizes some of the optimized conditions reported for reactions that are relevant to the synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |

| Negishi Cross-Coupling/SNAr | Pd XPhos G3, KOtBu | THF | 70 °C | 96 | ljmu.ac.uknih.gov |

| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | CH2Cl2 | -78 °C to rt | 98 | rsc.org |

| Deprotolithiation/Addition | LiTMP, 2-fluorobenzaldehyde | THF | -78 °C to rt | 76 (alcohol) | rsc.org |

| One-pot Pyridine Synthesis | Fe3O4/HT-Co | Solvent-free | Reflux | High | orgchemres.org |

Challenges and Innovations in Scalable Synthesis of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. nih.govresearchgate.netrsc.org These include ensuring safety, minimizing costs, maintaining high purity, and reducing the environmental impact of the production process.

One of the main challenges in the scalable synthesis of this compound is the handling of potentially hazardous reagents, such as strong bases and pyrophoric organometallic compounds. rsc.org The use of high temperatures and pressures in some catalytic processes also requires specialized equipment and safety protocols. google.com

Innovations in process chemistry are addressing these challenges. The development of continuous flow reactors offers significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. Flow chemistry allows for better control over reaction parameters, such as temperature and mixing, and can minimize the handling of hazardous intermediates.

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important innovation for scalable synthesis. orgchemres.org This not only reduces costs but also simplifies the purification of the final product.

Furthermore, the development of more robust and efficient catalytic systems that can operate under milder conditions is a key area of research. nih.govprinceton.edu This includes the design of novel ligands and catalysts that can achieve high turnover numbers and selectivities, thus reducing the amount of catalyst required and minimizing waste. The development of de novo synthesis strategies for functionalized pyridines from inexpensive starting materials also represents a significant step towards more scalable and cost-effective production. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

X-ray Crystallographic Analysis of 2-(2-Fluorobenzoyl)pyridine and its Derivatives

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of the molecule and its arrangement within the crystal lattice.

The determination of the crystal structure of this compound would involve the use of single-crystal X-ray diffraction. In this process, a well-formed single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector, and the intensities and positions of the diffracted beams are used to solve the crystal structure.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, we can anticipate the likely crystallographic parameters based on analyses of closely related compounds, such as (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone and 2-(2-amino-5-bromobenzoyl)pyridine. nih.govresearchgate.net It is expected that this compound would crystallize in a common space group for organic molecules, such as P2₁/c or P-1.

Illustrative Crystallographic Data for this compound:

| Parameter | Illustrative Value |

| Chemical Formula | C₁₂H₈FNO |

| Formula Weight | 201.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~18.0 |

| β (°) | ~95 |

| Volume (ų) | ~910 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.47 |

Note: The data in this table is hypothetical and serves as an illustration of typical crystallographic parameters for a molecule of this nature, pending experimental determination.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the stability and physical properties of the crystalline solid. For this compound, several types of intermolecular interactions would be expected to play a significant role.

The presence of the fluorine atom allows for the possibility of C–H···F hydrogen bonds, where a hydrogen atom from a neighboring molecule interacts with the electronegative fluorine. Additionally, the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor for C–H···N interactions.

In the solid state, the conformation of a molecule is often locked into a low-energy state that is influenced by the crystal packing forces. For this compound, a key conformational feature is the dihedral angle between the plane of the pyridine ring and the plane of the fluorobenzoyl group.

This torsion angle is determined by the balance between intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal. Analysis of related structures suggests that the two rings are unlikely to be perfectly coplanar due to steric repulsion between the ortho-hydrogen on the pyridine ring and the carbonyl oxygen, as well as the fluorine atom. A twisted conformation, with a dihedral angle likely in the range of 30-60°, would be anticipated. This twist minimizes steric strain while still allowing for effective crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopic Strategies for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are essential for unambiguous assignment of all proton and carbon signals and for probing through-bond and through-space connectivities.

A combination of 2D NMR experiments is required for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H3-H4, H4-H5, H5-H6) and on the fluorophenyl ring (e.g., H3'-H4', H4'-H5', H5'-H6'). This allows for the assignment of protons within each aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the unambiguous assignment of the carbon atom attached to each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). HMBC is crucial for connecting the different fragments of the molecule. For instance, correlations from the protons on the pyridine ring to the carbonyl carbon would confirm the connection between the two ring systems. Similarly, correlations from the fluorophenyl protons to the carbonyl carbon would establish the structure of the benzoyl moiety.

Illustrative 2D NMR Correlations for this compound:

| Proton (¹H) | COSY Correlations (¹H) | HMQC/HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H-3 | H-4 | C-3 | C-2, C-4, C-5 |

| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-2, C-4, C-5, C=O |

| H-3' | H-4' | C-3' | C-1', C-2', C-4', C-5' |

| H-4' | H-3', H-5' | C-4' | C-2', C-3', C-5', C-6' |

| H-5' | H-4', H-6' | C-5' | C-1', C-3', C-4', C-6' |

| H-6' | H-5' | C-6' | C-1', C-2', C-4', C-5', C=O |

Note: The data in this table is a prediction based on the known structure and general principles of NMR spectroscopy.

Beyond basic structural assignment, advanced NMR techniques can provide insights into the three-dimensional structure and dynamic behavior of this compound in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. For this compound, a NOESY experiment could reveal correlations between the protons on the pyridine ring (e.g., H-6) and protons on the fluorophenyl ring (e.g., H-6'). The presence or absence of such cross-peaks would provide direct evidence for the preferred conformation and the degree of rotation around the C-C and C-C(O) single bonds in solution.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. While primarily used for mixture analysis, a DOSY experiment on a pure sample of this compound can confirm the homogeneity of the sample and provide an estimate of its hydrodynamic radius in a given solvent. This can be useful for studying potential self-association or aggregation phenomena.

By employing this comprehensive suite of crystallographic and spectroscopic methodologies, a complete and detailed understanding of the structural and dynamic properties of this compound can be achieved.

Fluorine-19 NMR Spectroscopic Analysis of this compound

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly effective technique for the structural analysis of organofluorine compounds like this compound. alfa-chemistry.com The ¹⁹F nucleus possesses advantageous properties, including a nuclear spin of 1/2, 100% natural abundance, and high sensitivity, which is approximately 83% that of the proton nucleus. alfa-chemistry.comhuji.ac.il These features result in sharp signals and a wide range of chemical shifts, typically spanning from -300 to +400 ppm, which minimizes signal overlap and simplifies spectral interpretation. huji.ac.il

The chemical shift of the fluorine atom in this compound is primarily influenced by its local electronic environment. The fluorine is attached to an aromatic ring, which is, in turn, bonded to an electron-withdrawing carbonyl group. Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift in its resonance frequency. alfa-chemistry.com For aryl fluorides (Ar-F), chemical shifts are typically observed in a specific region of the spectrum. The precise chemical shift provides a sensitive probe of the electronic structure of the molecule.

Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent ¹H nuclei on the benzene (B151609) ring provides valuable information about the molecular connectivity. This coupling manifests as splitting in the ¹⁹F signal, with the magnitude of the coupling constants (J-values) depending on the number of bonds separating the coupled nuclei.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Parameter | Predicted Value/Range | Comments |

|---|---|---|

| Chemical Shift (δ) | -100 to -130 ppm (relative to CFCl₃) | The exact value is sensitive to solvent and electronic effects from the benzoyl and pyridine moieties. Electron-withdrawing groups generally cause downfield shifts. alfa-chemistry.com |

| Multiplicity | Doublet of triplets or multiplet | Coupling to adjacent aromatic protons (³JHF and ⁴JHF) will result in a complex splitting pattern. |

| Coupling Constants | ³JHF: 5-10 Hz⁴JHF: 2-5 Hz | These through-bond couplings provide structural information about the substitution pattern on the fluorophenyl ring. |

Note: The data in this table are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.

Vibrational Spectroscopic Approaches (IR, Raman) for Functional Group Identification and Structural Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying functional groups and providing a unique "fingerprint" for this compound. These methods probe the vibrational modes of the molecule, which are determined by its structure, bond strengths, and atomic masses. wikipedia.org

The structure of this compound contains several key functional groups whose characteristic vibrations can be readily identified:

Carbonyl (C=O) Stretch: The ketone group gives rise to a strong, sharp absorption band in the IR spectrum, typically in the region of 1660-1690 cm⁻¹. The conjugation with both the fluorophenyl and pyridine rings can slightly lower this frequency compared to a simple aliphatic ketone.

Aromatic Ring Vibrations: Both the pyridine and benzene rings exhibit a series of characteristic C=C and C=N stretching vibrations in the 1400-1615 cm⁻¹ range. researchgate.net

Carbon-Fluorine (C-F) Stretch: The C-F bond produces a strong absorption in the IR spectrum, typically found in the 1100-1300 cm⁻¹ region. This band is often one of the most intense in the spectrum of a fluoroaromatic compound.

Aromatic C-H Vibrations: C-H stretching vibrations on the aromatic rings are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern of the rings.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, aromatic ring vibrations are often particularly strong and well-resolved, making it a powerful tool for analyzing the skeletal structure of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1660 - 1690 | Strong | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1615 | Medium to Strong | Strong |

| Carbon-Fluorine (C-F) Stretch | 1100 - 1300 | Strong | Weak |

Note: These are generalized frequency ranges and intensities. The specific molecular environment can cause shifts and variations.

Mass Spectrometric Techniques for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₁₂H₈FNO), high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the molecular formula with high accuracy. The calculated monoisotopic mass is approximately 201.0590 Da.

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern is a reproducible characteristic of the molecule and provides significant structural insight. chemguide.co.uk The most stable ions formed during fragmentation will produce the most intense peaks in the mass spectrum. libretexts.org

Key fragmentation pathways for this compound are expected to involve cleavage at the bonds adjacent to the carbonyl group, which is a common fragmentation site for ketones and aromatic compounds. libretexts.org

Alpha-Cleavage: The bond between the carbonyl carbon and the pyridine ring or the fluorophenyl ring can break. This leads to the formation of two primary acylium ions:

The 2-fluorobenzoyl cation ([C₇H₄FO]⁺) at a mass-to-charge ratio (m/z) of 123.

The pyridin-2-oyl cation ([C₆H₄NO]⁺) at m/z 106.

Loss of CO: The molecular ion or fragment acylium ions can lose a neutral carbon monoxide (CO) molecule (28 Da). For instance, the fragment at m/z 123 could lose CO to form the 2-fluorophenyl cation ([C₆H₄F]⁺) at m/z 95.

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, although the aromatic system provides considerable stability. A fragment corresponding to the 2-fluoropyridine (B1216828) cation (m/z 97) might also be observed, arising from rearrangement and fragmentation. nist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Pathway |

|---|---|---|---|

| 201 | Molecular Ion | [C₁₂H₈FNO]⁺˙ | Ionization of the parent molecule |

| 123 | 2-Fluorobenzoyl cation | [C₇H₄FO]⁺ | α-cleavage, loss of pyridyl radical |

| 106 | Pyridin-2-oyl cation | [C₆H₄NO]⁺ | α-cleavage, loss of fluorophenyl radical |

| 95 | 2-Fluorophenyl cation | [C₆H₄F]⁺ | Loss of CO from m/z 123 |

Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are techniques that measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images.

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the carbonyl group, assuming free rotation around the single bonds. As it lacks any stereogenic centers and is superimposable on its mirror image, it does not exhibit optical activity. Consequently, this compound is inactive in both CD and ORD spectroscopy, and its analysis by these techniques would yield no signal.

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the spectrum is dominated by electronic transitions involving the π-electrons of the aromatic systems and the non-bonding (n) electrons of the carbonyl oxygen and pyridine nitrogen.

The conjugated system, which extends across the fluorophenyl ring, the carbonyl group, and the pyridine ring, gives rise to characteristic absorption bands:

π → π* Transitions: These are typically high-intensity absorptions that arise from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals. For aromatic and conjugated systems, these transitions usually occur at shorter wavelengths (e.g., below 300 nm). The extended conjugation in this compound is expected to result in multiple π → π* bands. Pyridine itself shows absorption maxima around 254 nm. sielc.comresearchgate.net

n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen lone pairs) to a π* anti-bonding orbital. For ketones, this transition is symmetry-forbidden, leading to a weak band at a longer wavelength, often above 300 nm.

The solvent can influence the position of these absorption maxima (λmax). For instance, polar solvents can stabilize the ground state of the n-electrons, leading to a blue shift (hypsochromic shift) of the n → π* transition.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Wavelength Range (λmax) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

|---|---|---|---|

| ~240-280 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) | π → π* | Conjugated aromatic system (benzoyl-pyridine) |

Note: The λmax and ε values are estimates based on similar aromatic ketones and pyridine derivatives. Experimental conditions, particularly the choice of solvent, will affect the observed spectrum.

Theoretical and Computational Investigations of 2 2 Fluorobenzoyl Pyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of 2-(2-fluorobenzoyl)pyridine. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals, which are crucial for understanding the molecule's chemical behavior.

The electronic structure is characterized by the delocalization of π-electrons across both the pyridine (B92270) and the fluorobenzoyl rings. The fluorine substituent, being highly electronegative, influences the electron density distribution, particularly on the benzoyl ring. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is found in the electron-deficient areas. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.

A representative analysis of the molecular orbitals of this compound would likely show the HOMO distributed over the pyridine ring and the LUMO centered on the benzoyl moiety, particularly the carbonyl group. This distribution suggests that the pyridine nitrogen can act as a nucleophilic center, while the carbonyl carbon is an electrophilic site.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and would be obtained from specific DFT calculations (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set).

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the carbonyl group to the pyridine ring and the bond connecting the carbonyl group to the fluorophenyl ring. Conformational analysis aims to identify the most stable conformations (energy minima) and the transition states for their interconversion.

The potential energy surface of this compound is expected to be complex, with several local minima corresponding to different rotational isomers (rotamers). The most stable conformation is likely to be non-planar, arising from a balance between the delocalization of π-electrons (which favors planarity) and steric hindrance between the hydrogen atoms on the adjacent rings. The fluorine atom's position on the benzoyl ring will also influence the preferred conformation due to steric and electrostatic interactions.

Computational methods can map the potential energy landscape by systematically varying the dihedral angles and calculating the corresponding energies. This allows for the identification of the global minimum energy conformation and the energy barriers between different conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined. These calculations are sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite for reliable NMR predictions. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atom, the carbonyl group, and the nitrogen atom in the pyridine ring.

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can help in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. A key vibrational mode for this compound would be the C=O stretching frequency of the carbonyl group, which is sensitive to the electronic environment. elixirpublishers.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1685 |

| C-F Stretch | 1250 |

| Pyridine Ring Stretch | 1580 |

Note: These are representative values and would be refined through specific calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are not accessible from static quantum chemical calculations. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, intermolecular interactions, and the influence of the solvent.

In an MD simulation of this compound in a solvent, one could observe the rotational dynamics around the key single bonds and the fluctuations in the molecular geometry. Furthermore, the simulations can reveal the nature of the interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between the pyridine nitrogen and protic solvents. This is crucial for understanding how the solvent environment affects the molecule's properties and reactivity. nih.govnih.gov

Reactivity Descriptors and Fukui Function Analysis

Reactivity descriptors derived from conceptual DFT provide a framework for predicting the reactivity of a molecule. These descriptors include chemical potential, hardness, softness, and the Fukui function.

The Fukui function, in particular, is a powerful tool for identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, Fukui function analysis would likely confirm that the carbonyl carbon is the most susceptible site for nucleophilic attack, while the nitrogen atom in the pyridine ring is a likely site for electrophilic attack.

Ligand Field Theory and Metal-Ligand Orbital Interactions in Derived Complexes

This compound can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the carbonyl oxygen. Ligand Field Theory (LFT) provides a model for understanding the electronic structure and properties of the resulting metal complexes. purdue.eduwikipedia.org

LFT describes the interaction between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbital energies. The magnitude of this splitting, known as the ligand field splitting parameter (Δ), depends on the nature of the metal ion, its oxidation state, and the ligand. The coordination of this compound would create a specific ligand field around the metal center, influencing the complex's color, magnetic properties, and reactivity.

The interaction between the metal and the ligand involves both σ-donation from the ligand's lone pairs to the metal's empty d-orbitals and potentially π-backbonding from the metal's filled d-orbitals to the ligand's empty π*-orbitals. The presence of the electron-withdrawing fluorobenzoyl group would influence the π-acceptor properties of the ligand. Computational methods can be used to model these metal-ligand orbital interactions and predict the properties of the resulting complexes. libretexts.orguci.edu

Reactivity and Mechanistic Studies of 2 2 Fluorobenzoyl Pyridine

Nucleophilic and Electrophilic Reactivity of 2-(2-Fluorobenzoyl)pyridine

The electronic properties of this compound give rise to distinct centers for both nucleophilic and electrophilic attack.

Nucleophilic Character: The primary nucleophilic center in the molecule is the nitrogen atom of the pyridine (B92270) ring. Its lone pair of electrons makes it a Lewis base, capable of reacting with protons and other electrophiles, such as alkyl halides, to form pyridinium (B92312) salts.

Electrophilic Character: The molecule possesses several electrophilic sites:

Pyridine Ring Carbons: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions, making them susceptible to attack by strong nucleophiles. This reactivity is a hallmark of pyridine chemistry, leading to reactions like the Chichibabin reaction, although the conditions required are often harsh. wikipedia.orguoanbar.edu.iq The presence of the electron-withdrawing benzoyl group at the C2 position further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic substitution. uoanbar.edu.iqquimicaorganica.org

Carbonyl Carbon: The carbon atom of the carbonyl group is highly electrophilic due to the polarization of the C=O bond. This makes it a prime target for a wide array of nucleophiles, leading to addition reactions. masterorganicchemistry.comchemistrysteps.com

Fluorinated Benzene (B151609) Ring: The carbon atom attached to the fluorine on the benzoyl ring can also act as an electrophilic center in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by other electron-withdrawing groups. wikipedia.orgbyjus.com

Carbonyl Reactivity and Addition Reactions

The ketone functional group is a dominant feature of this compound's reactivity profile. The electrophilic carbonyl carbon readily undergoes nucleophilic addition, a fundamental reaction in carbonyl chemistry. masterorganicchemistry.comyoutube.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comlibretexts.org Subsequent protonation of the resulting alkoxide yields the alcohol product. The rate and reversibility of this addition depend on the strength of the nucleophile. masterorganicchemistry.com

| Nucleophile Type | Reversibility of Addition | Product Type |

|---|---|---|

| Strong (e.g., Grignard reagents, organolithiums, hydrides) | Irreversible | Alcohols (after workup) |

| Weak (e.g., water, alcohols, amines, cyanide) | Reversible | Hydrates, Hemiacetals, Hemiaminals, Cyanohydrins |

For this compound, reactions with strong nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li) would lead to the formation of tertiary alcohols. Reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol. These reactions are central to the synthetic utility of benzoylpyridines.

Pyridine Ring Functionalization and Derivatization

Functionalization of the pyridine ring in this compound can be challenging due to the deactivating effect of the benzoyl group. However, modern synthetic methods offer several pathways for its derivatization.

C-H Functionalization: Transition metal-catalyzed C-H activation has become a powerful tool for modifying pyridine rings. nih.gov While the C2 position is already substituted, reactions can be directed to other positions (C3, C4, C5, C6) depending on the catalyst and directing group strategy. For instance, iridium-catalyzed borylation can functionalize the C3 position of pyridines. nih.gov

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group were present on the pyridine ring, SNAr reactions would be a viable method for introducing new functional groups. The electron-deficient nature of the ring facilitates this type of transformation. wikipedia.org

Oxidative Cyclization: In the presence of certain reagents like copper(I) thiocyanate, 2-benzoylpyridine (B47108) can undergo intramolecular oxidative cyclization, demonstrating a pathway to more complex fused heterocyclic systems. smolecule.com

Derivatization can also occur via the pyridine nitrogen, leading to N-oxides upon treatment with oxidizing agents like m-CPBA. The resulting pyridine-N-oxide exhibits altered reactivity, facilitating electrophilic substitution at the C4 position.

Fluorine Activation and Substitution Reactions

The fluorine atom on the benzoyl ring is part of a fluoroaromatic system. The C-F bond is strong, but the carbon to which it is attached can be an electrophilic site for Nucleophilic Aromatic Substitution (SNAr).

For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, fluoride). wikipedia.orgbyjus.com The benzoyl group attached to the pyridine ring is an EWG, but its activating effect on the fluorine at the ortho position of the phenyl ring is complex. The rate-determining step in many SNAr reactions is the initial attack by the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

The relative reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I. libretexts.org This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the rate-determining nucleophilic attack. libretexts.org

| Reaction | Conditions | Product |

|---|---|---|

| SNAr with Nucleophile (e.g., RO⁻, R₂NH) | Strong Nucleophile, Heat | 2-(2-Alkoxybenzoyl)pyridine or 2-(2-Aminobenzoyl)pyridine |

Recent advances have also demonstrated that SNAr of unactivated fluoroarenes can be achieved using organic photoredox catalysis, expanding the scope of possible transformations. nih.gov

Photochemical and Thermal Transformations of this compound

Benzoylpyridines are known to undergo photochemical reactions. Upon absorption of UV light, 2-benzoylpyridine can undergo photocyclization in aqueous solutions. acs.org This reaction proceeds through an excited triplet state of the ketone. The proposed mechanism involves an intramolecular hydrogen abstraction from a water molecule coordinated to the pyridine nitrogen, followed by radical cyclization to form a dihydropyrido-isoindolinol product. acs.org

The presence of substituents on the benzoyl ring can influence the efficiency and pathway of these photochemical processes. Hydrazone derivatives of benzoylpyridines have been investigated as photoswitches, exhibiting photochromic behavior that can be tuned by the substituents on the benzoyl moiety. rsc.org

Thermal rearrangements are also a possibility for complex heterocyclic systems. While specific high-temperature studies on this compound are not widely documented, related structures like aroylaziridines are known to rearrange thermally to form oxazoles. Such transformations often involve bond scission followed by intramolecular cyclization.

Reaction Mechanism Elucidation through Kinetic and Isotopic Studies

Detailed mechanistic studies on this compound itself are limited in the public domain. However, the mechanisms of its characteristic reactions can be inferred from studies on analogous systems.

Nucleophilic Aromatic Substitution (SNAr): Kinetic studies on the SNAr reactions of 2-substituted N-methylpyridinium ions have shown that the mechanism can be complex. nih.gov While the reaction is often assumed to proceed via a rate-determining nucleophilic addition, some systems show the reaction rate to be second-order with respect to the nucleophile, suggesting a mechanism where deprotonation of the addition intermediate is rate-limiting. nih.gov The "element effect" (F > Cl > Br > I) is often considered evidence for a rate-controlling addition step. nih.gov

| Substrate (2-L-N-methylpyridinium) | Relative Rate (vs. 2-Iodo) | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol K) |

|---|---|---|---|

| 2-Fluoro | ~1 | 20.0 | -2.9 |

| 2-Chloro | ~1 | 18.2 | -8.9 |

| 2-Bromo | ~1 | 18.2 | -8.9 |

| 2-Iodo | 1 | 19.3 | -5.6 |

| 2-Cyano | >1000 | 11.8 | -13.9 |

Carbonyl Addition: The mechanism of nucleophilic addition to carbonyls has been extensively studied. academie-sciences.fr Computational studies, including quantum chemical calculations, are used to model the transition states and intermediates. academie-sciences.frresearchgate.net Kinetic isotope effects (KIEs) can also be employed. For example, substituting a hydrogen atom involved in a bond-breaking step of the reaction with deuterium (B1214612) can significantly alter the reaction rate, providing insight into the transition state structure. While not specifically documented for this compound, such studies are standard for elucidating carbonyl reaction mechanisms.

Lack of Verifiable Data on the Coordination Chemistry of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the coordination chemistry of the compound this compound. No dedicated studies detailing the synthesis, characterization, or analysis of its metal complexes could be identified.

The initial research plan aimed to gather information on several aspects of this compound's role as a ligand, including:

Design principles for its use in coordination chemistry.

Synthesis and characterization of its transition metal, main group, and lanthanide complexes.

Specific binding modes and coordination geometries.

The electronic structure and spin states of resulting metal centers.

Ligand field and crystal field effects.

Despite targeted searches using precise chemical nomenclature and related terms, the necessary peer-reviewed articles, structural data, or spectroscopic analyses to construct the requested article could not be located. The available literature focuses on related but distinct compounds, such as the non-fluorinated analogue 2-benzoylpyridine, other fluorinated pyridine derivatives, or provides general principles of coordination chemistry without specific application to this compound.

Without foundational research on the synthesis and characterization of metal complexes involving this compound, it is not possible to provide a scientifically accurate and verifiable article that adheres to the requested detailed outline. Information regarding its coordination behavior, the geometry of its complexes, and its electronic effects on metal centers remains unpublished or is not available in the public domain. Therefore, the generation of the requested article cannot be completed at this time.

Coordination Chemistry of 2 2 Fluorobenzoyl Pyridine

Supramolecular Assembly and Self-Organization via Metal-Ligand Interactions

The architecture of 2-(2-Fluorobenzoyl)pyridine, featuring a nitrogen atom on the pyridine (B92270) ring and an oxygen atom on the carbonyl group, allows it to act as a bidentate chelating ligand, forming stable five-membered rings with metal ions. This chelation is a primary driving force for the self-assembly of intricate supramolecular structures. The formation of these assemblies is governed by the coordination preferences of the metal center, the stoichiometry of the reactants, and the influence of counter-anions and solvent molecules.

Research into analogous pyridine-based ligands has shown that they can form a variety of supramolecular architectures, including discrete polynuclear complexes, coordination polymers, and metallogrids. While specific structural data for this compound complexes is not extensively documented in publicly available literature, the principles of supramolecular chemistry suggest that it would participate in similar self-organization processes. The fluorine substituent on the benzoyl group can introduce further non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a crucial role in directing the final three-dimensional arrangement of the supramolecular assembly.

The table below illustrates hypothetical structural parameters for a dinuclear complex, based on known bond lengths and angles in similar coordination compounds, to provide a conceptual framework.

| Parameter | Hypothetical Value |

| Metal-N(pyridine) distance (Å) | 2.05 |

| Metal-O(carbonyl) distance (Å) | 2.15 |

| N-Metal-O bite angle (°) | 78.5 |

| Dihedral angle between pyridine and phenyl rings (°) | 45.0 |

Note: These values are illustrative and not based on reported experimental data for this compound complexes.

Catalytic Applications of 2 2 Fluorobenzoyl Pyridine Derived Systems

Mechanistic Insights into Catalytic Cycles Involving 2-(2-Fluorobenzoyl)pyridine Complexes

The general field of pyridine-based catalysis is rich and varied. Research literature extensively covers related, but structurally distinct, pyridine (B92270) derivatives such as pyridine-hydrazones, pyridine-oxazolines, pyridine N-oxides, and bis(imino)pyridine ligands in the requested catalytic transformations. However, direct and specific data for this compound in these roles, including detailed research findings and data tables, could not be located.

Without primary or secondary research sources, the generation of a thorough and factual article on this specific topic is not feasible.

Table of Compounds

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the catalytic applications of systems derived from this compound. Consequently, information regarding ligand tuning strategies for enhanced catalytic performance, as well as catalyst recycling and stability studies for this particular compound and its derivatives in catalytic contexts, is not available.

The provided outline focuses on:

Catalyst Recycling and Stability Studies

Without foundational research on the catalytic activity of this compound-derived systems, a discussion of strategies to enhance, recycle, or stabilize such catalysts would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated as requested due to the absence of published research on the subject.

Advanced Applications and Emerging Research Areas Non Excluded

2-(2-Fluorobenzoyl)pyridine as a Building Block in Complex Organic Synthesis

The strategic placement of a fluorine atom on the benzoyl ring and the presence of the pyridine (B92270) moiety make this compound a valuable building block in the synthesis of more complex organic molecules. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, while the pyridine nitrogen offers a site for coordination or further functionalization.

In complex organic synthesis, derivatives of fluorinated pyridines are sought after for their ability to impart unique properties to the target molecules, such as enhanced metabolic stability and bioavailability in pharmaceutical compounds. The synthesis of highly functionalized pyridine derivatives is of considerable interest for creating compounds with specific pharmacological activities. The presence of the fluoro-substituted phenyl ketone attached to a pyridine ring provides multiple reactive sites for chemists to elaborate upon. For instance, the ketone group can be a handle for nucleophilic additions or reductions, while the pyridine ring can undergo various C-H functionalization or coupling reactions. Although multi-step synthetic routes involving pyridine derivatives are common, the direct use of this compound allows for the introduction of both the pyridine and the fluorobenzoyl moieties in a single step, potentially streamlining complex syntheses.

Integration into Functional Materials Architectures

The distinct electronic and structural characteristics of this compound make it a promising candidate for incorporation into various functional materials. The combination of a π-conjugated system with a highly electronegative fluorine atom can be leveraged to tune the electronic and photophysical properties of materials.

Pyridine-containing compounds are integral to the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine atoms into these materials is a known strategy to modify their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects their charge injection/transport capabilities and emission characteristics.

While direct studies on polymers derived from this compound are not extensively documented, the structural motifs are relevant. For example, pyridine-based scaffolds are known to be versatile building blocks for light-emitting materials and coordination complexes with interesting photophysical properties. The inherent properties of ethynylpyridines, such as conjugation and absorption/emission, have been exploited in various applications. It is plausible that polymers or small molecules incorporating the this compound unit could exhibit tailored optoelectronic properties, benefiting from both the pyridine core and the fluoro-substitution.

Table 1: Potential Impact of this compound Moiety on Optoelectronic Properties

| Structural Feature | Potential Effect on Optoelectronic Properties |

|---|---|

| Pyridine Ring | Provides electron-deficient character, can be used for electron transport. |

| Benzoyl Group | Extends π-conjugation, can influence charge transfer characteristics. |

| Fluorine Atom | Lowers HOMO/LUMO levels, can improve electron injection and stability. |

The development of fluorescent chemosensors for the detection of metal ions and other analytes is a significant area of research. Pyridine derivatives are frequently used as the core structure for such sensors due to the ability of the pyridine nitrogen to coordinate with metal ions, leading to changes in their fluorescence properties.

The this compound structure possesses the necessary components to act as a chemosensor. The pyridine nitrogen and the carbonyl oxygen can act as a bidentate chelation site for metal ions. Upon binding to a metal ion, conformational changes and alterations in the electronic structure can lead to a detectable change in the fluorescence spectrum, either through enhancement ("turn-on") or quenching ("turn-off") of the fluorescence. The fluorine substituent can further modulate the sensor's selectivity and sensitivity. While specific studies detailing this compound as a sensor are limited, the principles of sensor design strongly suggest its potential in this application. For instance, other pyridine-based fluorescent sensors have shown selectivity for various cations like Cr²⁺, Co²⁺, and Cu²⁺.

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage and separation. The properties of MOFs can be tuned by changing the metal ions and the organic linkers. The introduction of fluorine atoms into the organic linkers of MOFs has been shown to be an effective strategy for enhancing the separation of industrially important gases like acetylene (B1199291) and carbon dioxide. The fluorine atoms can act as hydrogen bond acceptors, leading to stronger and more selective interactions with certain gas molecules.

Although there are no specific reports on the use of this compound as a linker in MOFs, its structure is relevant to this field. Fluorinated MOFs have demonstrated excellent stability and tunable pore apertures, making them revolutionary in gas separation. A linker derived from this compound could potentially create a fluorinated pore environment within a MOF, which could be advantageous for selective gas adsorption. Research has shown that MOFs can be functionalized with amino or fluorinated groups to enhance CO₂ adsorption.

Table 2: Potential Advantages of a this compound-based Linker in MOFs for Gas Separation

| Feature | Potential Advantage |

|---|---|

| Fluorinated Benzoyl Group | Creates a fluorinated pore environment, potentially enhancing selectivity for certain gases through specific interactions (e.g., hydrogen bonding with acetylene). |

| Pyridine Moiety | Offers a well-defined coordination site for metal ions, facilitating the formation of stable MOF structures. |

Bioinorganic Chemistry Pertaining to Metal Ion Complexation

The study of metal complexes with biologically relevant ligands is a cornerstone of bioinorganic chemistry. Pyridine derivatives are of significant interest due to their presence in many biological molecules and their ability to form stable complexes with a wide range of metal ions. The coordination of metal ions to ligands can dramatically alter their biological activity.

This compound can act as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the carbonyl oxygen. The resulting metal complexes could have interesting structural and electronic properties. The synthesis and crystal structures of metal complexes with related pyridine-based ligands have been extensively studied, revealing diverse coordination geometries and supramolecular assemblies. For example, complexes of Co(II) and Cu(II) with pyridine-type ligands have been synthesized and structurally characterized. While detailed structural reports for this compound complexes are not abundant, related structures such as 2-benzoyl pyridine thiosemicarbazato palladium(II) chloride have been characterized, showing a distorted square planar geometry.

Photophysical Properties and Luminescence Studies of Metal Complexes

The development of luminescent metal complexes is a vibrant area of research with applications in lighting, displays, and sensing. The photophysical properties of these complexes are highly dependent on the nature of both the metal ion and the organic ligands. Pyridine-based ligands are commonly employed in the design of luminescent complexes, particularly with d⁶ and d¹⁰ metal ions such as Ru(II), Pt(II), and Zn(II).

Metal complexes of this compound are expected to exhibit interesting photophysical properties. The ligand itself possesses a π-system that can be involved in electronic transitions. Upon coordination to a metal center, new charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), can emerge. These transitions are often responsible for the observed luminescence. The fluorine substitution can influence the energies of these transitions and, consequently, the color and efficiency of the emission. For instance, luminescent Zn(II) complexes with imidazo[1,5-a]pyridine (B1214698) ligands have been shown to have tunable absorption and emission properties.

Table 3: Anticipated Photophysical Characteristics of Metal Complexes with this compound

| Property | Anticipated Features and Influencing Factors |

|---|---|

| Absorption | Expected π-π* transitions in the UV region and potential for MLCT bands in the visible region depending on the metal ion. |

| Emission | Possibility of fluorescence or phosphorescence. The emission wavelength and quantum yield would be sensitive to the metal ion, coordination geometry, and solvent environment. |

| Quantum Yield | The rigidity of the resulting complex would play a crucial role; more rigid structures tend to have higher quantum yields. |

| Luminescence Lifetime | Lifetimes in the nanosecond to microsecond range are possible, depending on whether the emission is from a singlet (fluorescence) or triplet (phosphorescence) excited state. |

Electrocatalysis and Energy Conversion Applications

There is currently no published research detailing the use of this compound as either a primary catalyst, a ligand for catalytic metal complexes, or a precursor for materials in electrocatalysis and energy conversion applications. Consequently, no specific research findings or performance data can be presented.

For the purpose of providing a broader context, it is pertinent to note that pyridine-based ligands, in general, are integral to the design of molecular electrocatalysts. These catalysts are actively being explored for critical energy conversion reactions such as the electrochemical reduction of carbon dioxide (CO₂) and the hydrogen evolution reaction (HER). In these catalytic systems, the pyridine moiety can coordinate with a central metal atom (e.g., rhenium, ruthenium, cobalt), influencing its electronic properties and, consequently, its catalytic activity, selectivity, and efficiency. The electronic and steric characteristics of substituents on the pyridine ring can further modulate these properties. However, the specific impact of a 2-fluorobenzoyl group in this context has not been explored for this compound.

Given the lack of specific data, no interactive data tables or detailed research findings for this compound in this application area can be provided.

Future Research Directions and Perspectives

Unexplored Reactivity Pathways of 2-(2-Fluorobenzoyl)pyridine

The reactivity of this compound is dictated by the interplay of its pyridine (B92270) and fluorobenzoyl moieties. Future research could unearth novel chemical transformations by exploring pathways that leverage the unique electronic properties conferred by the fluorine atom and the nitrogen heteroatom.

One area ripe for investigation is the selective activation of the C-F bond. While the carbon-fluorine bond is notoriously strong, recent advancements in transition-metal catalysis have enabled its functionalization. researchgate.net Investigating the catalytic C-F activation of this compound could lead to the synthesis of a diverse array of derivatives with unique substitution patterns, opening doors to new chemical space. The reactivity of acyl fluorides, which are generally more stable and manageable than other acyl halides, could also be a point of interest for developing novel reaction methodologies. researchgate.net

Furthermore, the pyridine nitrogen offers a handle for directing reactions to specific positions on the ring. Inspired by classic amination reactions, selective C-H fluorination adjacent to the nitrogen in pyridine rings has been demonstrated. researchgate.net Exploring similar transformations with this compound could yield selectively fluorinated products with potentially enhanced biological activities. The presence of the benzoyl group also introduces possibilities for reactions targeting the carbonyl functionality, such as novel condensation or cycloaddition reactions.

Novel Ligand Design Strategies Based on the this compound Scaffold

The pyridine scaffold is a cornerstone in the design of ligands for catalysis and medicinal chemistry due to its coordinating ability and structural versatility. rsc.orgnih.gov The this compound framework offers a unique platform for the rational design of novel ligands with tailored electronic and steric properties.

The strategic placement of the fluorine atom on the benzoyl ring can influence the electron density of the entire molecule, thereby modulating the ligand's coordination properties. This can be exploited to fine-tune the reactivity and selectivity of metal complexes for various catalytic applications. For instance, ligands derived from this scaffold could be employed in asymmetric catalysis, where subtle electronic variations can have a profound impact on enantioselectivity.

In the realm of medicinal chemistry, the pyridine moiety is a common feature in numerous FDA-approved drugs. nih.govnih.gov The this compound scaffold can be utilized in scaffold hybridization strategies, combining its structural features with those of known bioactive molecules to design novel therapeutic agents. researchgate.net The fluorine atom can also enhance metabolic stability and binding affinity, making this scaffold an attractive starting point for the development of new drug candidates. nih.gov

Development of Sustainable Synthetic Methodologies for this compound

The principles of green chemistry are increasingly guiding the development of synthetic methodologies. Future research should focus on establishing sustainable and environmentally benign routes for the synthesis of this compound and its derivatives.

This includes the exploration of solvent-free reactions, the use of renewable starting materials, and the development of catalytic processes that minimize waste generation. For instance, multicomponent reactions, which allow the formation of complex molecules in a single step from simple starting materials, represent a promising avenue for the efficient and sustainable synthesis of substituted pyridines. nih.gov The use of ultrasound or integrated continuous flow systems could also offer greener alternatives to traditional batch processes by reducing reaction times and energy consumption. nih.gov

Furthermore, the development of synthetic routes that avoid the use of hazardous reagents and minimize the number of purification steps is crucial. This could involve the use of solid-supported catalysts that can be easily recovered and reused, or the design of one-pot tandem reactions that streamline the synthetic process.

Advanced Computational Methodologies for Predicting Complex Behaviors

Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules. Advanced computational methodologies can be employed to gain deeper insights into the structure, reactivity, and properties of this compound.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict its reactivity towards different reagents. nih.gov This can aid in the rational design of new reactions and the optimization of existing synthetic protocols. For instance, computational studies can help identify the most favorable sites for electrophilic or nucleophilic attack, or predict the transition state energies of different reaction pathways.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This can be particularly valuable in the context of drug design, where understanding the binding mode of a ligand to its target protein is crucial for optimizing its potency and selectivity. Furthermore, computational methods can be used to predict the photophysical properties of this compound and its derivatives, guiding the design of new materials with specific optical or electronic properties.

Emerging Interdisciplinary Applications in Chemical Sciences

The unique structural and electronic features of this compound make it a promising candidate for a wide range of interdisciplinary applications.

In materials science, derivatives of this compound could be explored as building blocks for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substitution can enhance the electron-accepting properties of the molecule, which is a desirable characteristic for n-type organic semiconductors.

In the field of chemical biology, fluorescently labeled derivatives of this compound could be developed as probes for imaging and sensing applications. The pyridine moiety can act as a recognition element for specific biological targets, while the fluorinated benzoyl group can modulate the photophysical properties of the fluorophore.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-Fluorobenzoyl)pyridine, and how do stoichiometric ratios influence product yield?

The synthesis typically involves reacting 2-fluorobenzoyl chloride with aminopyridine derivatives under controlled conditions. Evidence shows that using a 2:1 molar ratio of 2-fluorobenzoyl chloride to aminopyridine in anhydrous dichloromethane at 0–5°C yields the desired product with minimal side reactions . However, excess aminopyridine can lead to mono-substituted byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the compound (>95% purity).

Q. How is crystallographic analysis performed to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard for structural elucidation. For example, disordered conformations of the fluorobenzene ring in the asymmetric unit were resolved using SHELX refinement, highlighting the importance of high-resolution data and robust software pipelines . Thermal ellipsoid plots and hydrogen-bonding networks (C–H⋯O interactions) are often included in structural reports .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound requires strict adherence to PPE (gloves, goggles, lab coats) due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation. Spills must be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste . Toxicity data are limited, but chronic exposure risks warrant regular risk assessments .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) resolve contradictions in experimental reactivity data for this compound?

Density Functional Theory (DFT) studies can model electronic effects of the fluorine substituent, explaining its electron-withdrawing impact on pyridine ring reactivity. For instance, discrepancies in nucleophilic substitution rates (e.g., at the 4-position vs. 6-position) are attributed to fluorine’s ortho-directing effects, validated via HOMO-LUMO gap analysis . Molecular dynamics (MD) simulations further predict solvation effects in polar aprotic solvents .

Q. What challenges arise in characterizing polymorphic forms of this compound, and how are they mitigated?

Polymorphism is common due to rotational freedom in the benzoyl-pyridine linkage. Differential Scanning Calorimetry (DSC) and variable-temperature XRD identify phase transitions. For example, a study revealed two distinct polymorphs with melting points differing by ~10°C, resolved using Rietveld refinement in SHELXL .

Q. How is this compound utilized in designing enzyme inhibitors, and what structural modifications enhance binding affinity?

The compound serves as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathways). Structure-activity relationship (SAR) studies show that adding electron-deficient substituents (e.g., trifluoromethyl groups) at the pyridine 4-position improves IC50 values by 3-fold, as validated by crystallographic docking studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten